3-Bromo-4-(bromomethyl)pyridine hydrobromide
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Overview
Description
3-Bromo-4-(bromomethyl)pyridine hydrobromide: is a halogenated heterocyclic compound. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C6H6Br3N. This compound is often used as a building block in organic synthesis due to its reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-methylpyridine: The synthesis of 3-Bromo-4-(bromomethyl)pyridine hydrobromide typically starts with the bromination of 4-methylpyridine. This reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide.
Hydrobromination: The resulting 3-Bromo-4-(bromomethyl)pyridine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-(bromomethyl)pyridine hydrobromide undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: This compound can be oxidized to form pyridine N-oxide derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 4-methylpyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: 4-methylpyridine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology and Medicine:
Pharmaceutical Intermediates: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Probes: Used in the development of biological probes for studying enzyme activity and protein interactions.
Industry:
Material Science: Applied in the synthesis of materials with specific electronic or optical properties.
Catalysis: Used in the development of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(bromomethyl)pyridine hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
- 4-(Bromomethyl)pyridine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
- 3-(Chloromethyl)pyridine hydrochloride
Comparison:
- Reactivity: 3-Bromo-4-(bromomethyl)pyridine hydrobromide is more reactive than its chlorinated counterparts due to the higher leaving group ability of bromine.
- Applications: While all these compounds are used as building blocks in organic synthesis, this compound is preferred for reactions requiring higher reactivity and selectivity.
Properties
IUPAC Name |
3-bromo-4-(bromomethyl)pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N.BrH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUOCEHSFFQOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060043-54-9 |
Source
|
Record name | 3-bromo-4-(bromomethyl)pyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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